molecular formula C23H40N2O9 B1407798 DUPA(OtBu)-OH

DUPA(OtBu)-OH

Cat. No.: B1407798
M. Wt: 488.6 g/mol
InChI Key: KBDDHSXZOLZZGF-GJZGRUSLSA-N
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

DUPA(OtBu)-OH has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DUPA(OtBu)-OH typically involves multiple steps, starting from commercially available starting materials. The key steps include the protection of the amino group, coupling reactions, and deprotection steps. The tert-butoxycarbonyl (OtBu) group is commonly used as a protecting group for the amino group during the synthesis .

    Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (TEA).

    Coupling Reactions: The protected amino acid is then coupled with glutamic acid derivatives using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).

    Deprotection: The final step involves the removal of the protecting group using acidic conditions, such as trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of automated synthesizers and continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

DUPA(OtBu)-OH undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include deprotected amino acids and various substituted derivatives, depending on the nucleophile used in the substitution reactions .

Mechanism of Action

The mechanism of action of DUPA(OtBu)-OH involves its binding to prostate-specific membrane antigen (PSMA) on the surface of prostate cancer cells. The compound’s high affinity for PSMA allows it to selectively target and bind to these cells. Once bound, the conjugated cytotoxic agent is internalized by the cancer cells, leading to cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

DUPA(OtBu)-OH is unique due to its high specificity and affinity for PSMA, making it an excellent candidate for targeted drug delivery systems. Its ability to selectively deliver cytotoxic agents to prostate cancer cells sets it apart from other similar compounds .

Properties

IUPAC Name

(4S)-4-[[(2S)-1,5-bis[(2-methylpropan-2-yl)oxy]-1,5-dioxopentan-2-yl]carbamoylamino]-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H40N2O9/c1-21(2,3)32-17(28)13-11-15(19(30)34-23(7,8)9)25-20(31)24-14(10-12-16(26)27)18(29)33-22(4,5)6/h14-15H,10-13H2,1-9H3,(H,26,27)(H2,24,25,31)/t14-,15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBDDHSXZOLZZGF-GJZGRUSLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCC(C(=O)OC(C)(C)C)NC(=O)NC(CCC(=O)O)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)CC[C@@H](C(=O)OC(C)(C)C)NC(=O)N[C@@H](CCC(=O)O)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H40N2O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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